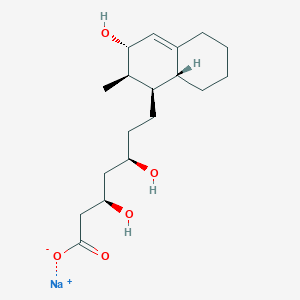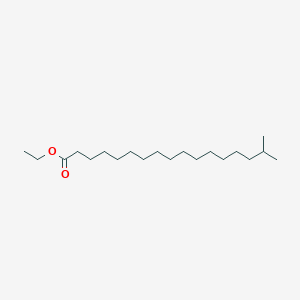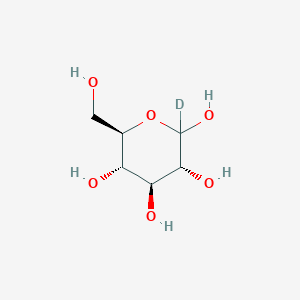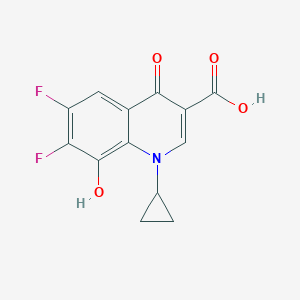![molecular formula C10H15ClO B118910 Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI) CAS No. 150614-87-2](/img/structure/B118910.png)
Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI) is a chemical compound with several scientific research applications. It is commonly referred to as norbornan-2-carbonyl chloride and is used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of norbornan-2-carbonyl chloride is not well understood. However, it is believed to act as an electrophile in organic reactions, reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Effets Biochimiques Et Physiologiques
Norbornan-2-carbonyl chloride has no known biochemical or physiological effects. It is not used as a drug or pharmaceutical and is not intended for human consumption.
Avantages Et Limitations Des Expériences En Laboratoire
Norbornan-2-carbonyl chloride is a useful reagent in organic synthesis due to its ability to form amides and esters. It is relatively easy to synthesize and is readily available. However, it is a highly reactive and corrosive compound, and proper safety precautions must be taken when handling it.
Orientations Futures
There are several future directions for research involving norbornan-2-carbonyl chloride. One area of research could be the development of new synthetic methods using norbornan-2-carbonyl chloride as a reagent. Another area of research could be the synthesis of new drugs and pharmaceuticals using norbornan-2-carbonyl chloride as a starting material. Additionally, the mechanism of action of norbornan-2-carbonyl chloride could be further studied to better understand its reactivity and potential applications.
Méthodes De Synthèse
Norbornan-2-carbonyl chloride is synthesized by reacting norbornene with chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through electrophilic addition of chlorine to the double bond of norbornene, followed by a rearrangement to form the carbonyl chloride.
Applications De Recherche Scientifique
Norbornan-2-carbonyl chloride has several scientific research applications. It is used as a reagent in organic synthesis for the preparation of various organic compounds such as amides, esters, and ketones. It is also used in the synthesis of drugs and pharmaceuticals such as antihistamines and antipsychotics.
Propriétés
Numéro CAS |
150614-87-2 |
|---|---|
Nom du produit |
Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI) |
Formule moléculaire |
C10H15ClO |
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-10(2)6-3-4-7(9(11)12)8(10)5-6/h6-8H,3-5H2,1-2H3/t6-,7+,8-/m0/s1 |
Clé InChI |
PQZOLRCDKLTKIU-RNJXMRFFSA-N |
SMILES isomérique |
CC1([C@H]2CC[C@H]([C@@H]1C2)C(=O)Cl)C |
SMILES |
CC1(C2CCC(C1C2)C(=O)Cl)C |
SMILES canonique |
CC1(C2CCC(C1C2)C(=O)Cl)C |
Synonymes |
Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



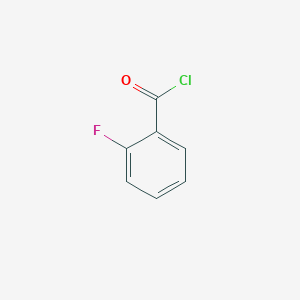
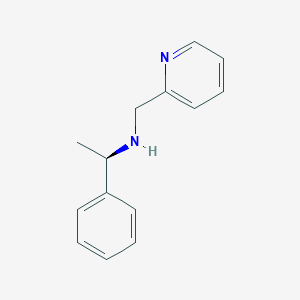
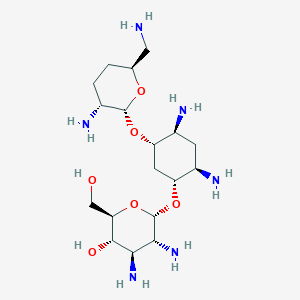
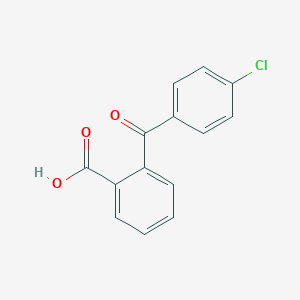
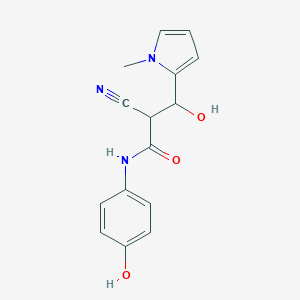
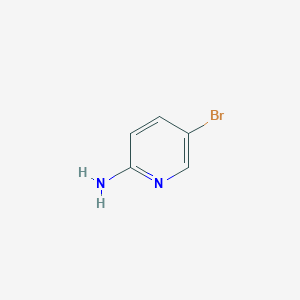
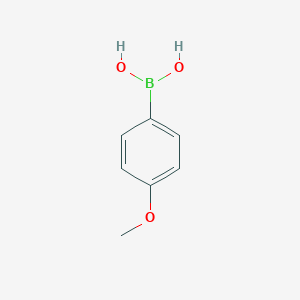
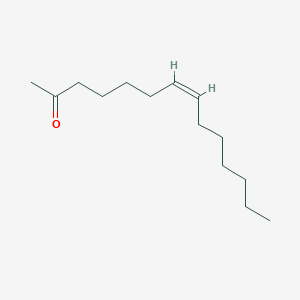
![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)
![D-[1,2-13C2]glucose](/img/structure/B118848.png)
